3-(4-Bromophenyl)quinazolin-4(3H)-one 3-(4-Bromophenyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 24122-32-5
VCID: VC18869161
InChI: InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H
SMILES:
Molecular Formula: C14H9BrN2O
Molecular Weight: 301.14 g/mol

3-(4-Bromophenyl)quinazolin-4(3H)-one

CAS No.: 24122-32-5

Cat. No.: VC18869161

Molecular Formula: C14H9BrN2O

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)quinazolin-4(3H)-one - 24122-32-5

Specification

CAS No. 24122-32-5
Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
IUPAC Name 3-(4-bromophenyl)quinazolin-4-one
Standard InChI InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H
Standard InChI Key MSHFVWOKMPZHLJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereoelectronic Features

3-(4-Bromophenyl)quinazolin-4(3H)-one (C₁₄H₉BrN₂O) features a planar quinazolin-4-one scaffold fused with a bromophenyl substituent. The quinazolinone core consists of a benzene ring fused to a pyrimidin-4-one moiety, while the 4-bromophenyl group introduces steric bulk and electronic effects due to the bromine atom’s electronegativity and polarizability. The molecular weight of the compound is approximately 325.15 g/mol, with a calculated exact mass of 323.9923 Da.

The bromine atom’s para positioning minimizes steric hindrance, allowing for optimal π-π stacking interactions with biological targets. Density functional theory (DFT) studies of analogous quinazolinones suggest that the carbonyl group at position 4 and the nitrogen atoms at positions 1 and 3 contribute to hydrogen-bonding capabilities, which are critical for receptor binding .

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₉BrN₂O
Molecular Weight325.15 g/mol
Melting Point182–184°C (analog: 3-(2-bromophenyl))
LogP~3.9 (estimated)
¹H NMR (CDCl₃)δ 8.38–7.38 (aromatic protons)
¹³C NMRδ 160.4 (C=O), 148.1–122.6 (aromatic)
HRMS (ESI)m/z 323.9923 [M+H]⁺Calculated

The compound’s solubility profile is typical of aromatic heterocycles, showing limited aqueous solubility but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing Approaches

Copper-Catalyzed Imidoylative Cross-Coupling

A novel copper-catalyzed method enables the synthesis of 3-arylquinazolin-4-ones from 2-isocyanobenzoates and amines. For bromophenyl derivatives, the protocol involves:

  • Reagents: Ethyl 2-isocyanobenzoate, 4-bromoaniline, Cu(OAc)₂·H₂O, triethylamine, anisole.

  • Conditions: Microwave irradiation at 150°C for 20 minutes under air .

  • Mechanism: The reaction proceeds via isocyanide insertion into a Cu-amide intermediate, followed by cyclocondensation to form the quinazolinone ring.

This method offers a 17–25% yield for brominated derivatives, with the microwave step critical for activating aromatic amines .

Green Chemistry Synthesis Using Deep Eutectic Solvents

An eco-friendly approach utilizes choline chloride:urea deep eutectic solvent (DES) under microwave irradiation:

  • One-Pot Reaction: Anthranilic acid, 4-bromoaniline, and trimethyl orthoacetate in DES.

  • Conditions: 100°C for 15 minutes, yielding 2-methyl-3-(4-bromophenyl)quinazolin-4(3H)-one .

This method achieves 65–80% yields, emphasizing sustainability by avoiding toxic solvents and reducing energy consumption .

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventYield (%)TemperatureTime
Copper-Catalyzed Cu(OAc)₂, anisole17–25150°C20 min
Green Chemistry DES, microwave65–80100°C15 min
Conventional CyclizationK₂CO₃, DMF40–55120°C6 hr

The green chemistry approach outperforms traditional methods in yield and efficiency, though substrate scope remains narrower .

Applications in Medicinal Chemistry

Drug Design and Structure-Activity Relationships (SAR)

  • Substitution at Position 3: Bulky aryl groups (e.g., 4-bromophenyl) enhance kinase inhibition by occupying hydrophobic pockets.

  • Electron-Withdrawing Groups: Bromine’s inductive effect stabilizes charge-transfer complexes with target enzymes .

  • Hybrid Molecules: Conjugation with indole moieties (e.g., compound 4c in source ) improves antiproliferative activity by dual-targeting mechanisms.

Patent Landscape and Clinical Prospects

Over 50 patents since 2020 cover quinazolinone derivatives for oncology, though none specifically claim 3-(4-bromophenyl)quinazolin-4(3H)-one. Its structural novelty positions it as a candidate for patenting in combination therapies or prodrug formulations.

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